molecular formula C20H21ClN4O3S2 B4585888 3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide

3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide

Cat. No. B4585888
M. Wt: 465.0 g/mol
InChI Key: RSMIQAHUVPQWSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex organic compounds like this typically involves multiple steps, including the formation of carbon-nitrogen bonds, introduction of chloro and ethoxy groups, and the incorporation of carbonyl and carbonothioyl functionalities. A related example is the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, where spectroscopic methods (IR, ^1H and ^13C-NMR, mass spectrometry) and X-ray crystallography were used for characterization (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, revealing details about crystal packing, hydrogen bonding, and molecular conformations. The structure of related compounds demonstrates the significance of intramolecular hydrogen bonding and the impact of substituents on the molecular geometry (Saeed et al., 2010).

Chemical Reactions and Properties

Compounds in this category participate in a variety of chemical reactions, reflective of their functional groups. These reactions include but are not limited to, nucleophilic substitution reactions, condensation reactions, and redox reactions. The specific reactivity patterns are influenced by the presence and position of substituents on the benzamide backbone.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline forms, can vary significantly based on the molecular structure. Polymorphism is a common phenomenon observed in such compounds, influencing their physical stability and solubility (Yanagi et al., 2000).

Scientific Research Applications

Antimicrobial Activity

Research into related benzamide derivatives has identified antimicrobial properties. For example, compounds synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride have been screened for antibacterial and antifungal activity, showing potential for developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Serotonin Receptor Agonist for Gastrointestinal Motility

Benzamide derivatives have also been evaluated for their serotonin 4 (5-HT4) receptor agonist activity, indicating their potential for enhancing gastrointestinal motility. This line of research could lead to the development of new treatments for gastrointestinal disorders (Sonda et al., 2003).

Anticonvulsant Properties

Studies on anticonvulsant enaminones, including structures similar to the given compound, have been conducted to understand their crystal structures and potential therapeutic applications. These compounds have shown promise in treating convulsive disorders (Kubicki et al., 2000).

Crystal Structure Analysis

The crystal structure and characterization of benzamide derivatives provide foundational knowledge for understanding compound behavior and stability, essential for pharmaceutical development. This includes investigations into polymorphism, an important factor in drug formulation and efficacy (Yanagi et al., 2000).

properties

IUPAC Name

3-chloro-4-ethoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S2/c1-3-17(26)24-19(29)22-13-6-8-14(9-7-13)23-20(30)25-18(27)12-5-10-16(28-4-2)15(21)11-12/h5-11H,3-4H2,1-2H3,(H2,22,24,26,29)(H2,23,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMIQAHUVPQWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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